Diethylmercaptal-D-arabinose
Overview
Description
Diethylmercaptal-D-arabinose (DEMA) is a synthetic compound that has gained significant attention in various fields of research, including chemistry, biology, and industry . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula of DEMA is C9H20O4S2, and it has a molecular weight of 256.4 g/mol. The structure of D-arabinose, a component of DEMA, contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .
Chemical Reactions Analysis
While specific chemical reactions involving DEMA are not detailed in the search results, related compounds such as D-arabinose and D-glucosamine diethylmercaptals have been studied. For instance, D-arabinose can undergo isomerization to form D-ribulose .
Scientific Research Applications
L-Arabinose Isomerase and Rare Sugar Production
L-Arabinose isomerase, a key enzyme in the microbial pentose phosphate pathway, has significant relevance in the production of rare sugars. It catalyzes the isomerization of L-arabinose to L-ribulose, and also D-galactose to D-tagatose, both having high commercial value in food and pharmaceutical industries. Novel AI family members have shown remarkable potential in industrial applications, especially in the biotechnological production processes for D-tagatose and L-ribose (or L-ribulose) (Xu et al., 2014).
Enzymatic Properties and Applications
The biochemical characterization of enzymes like L-arabinose isomerases from various sources has led to insights into their applications. For example, the L-arabinose isomerase from Shewanella sp. ANA-3, characterized by its activity at low temperatures and pH values, is highly relevant for industrial applications, especially in the bioconversion of D-galactose to D-tagatose at low temperatures (Rhimi et al., 2011).
Methylation and Structural Analysis
The methylation of sugar mercaptals, such as L-arabinose diethyl mercaptal, has been studied, providing insights into the chemical properties and potential applications of these compounds. Research on the methylation of L-arabinose diethyl mercaptal with methyl iodide and silver oxide offers an understanding of its structure and potential derivatives (Dutton & Tanaka, 1961).
Nanobiocatalysis
The development of hybrid nanoflowers combining manganese phosphate and L-arabinose isomerase demonstrates innovative approaches in nanobiocatalysis. These hybrid nanoflowers show promise in synthesizing rare sugars like D-tagatose, highlighting an advanced application of diethylmercaptal-D-arabinose derivatives in biotechnology (Rai et al., 2018).
Biosynthetic Pathways
Understanding the biosynthetic origin of mycobacterial cell wall arabinosyl residues offers insights into the metabolic pathways involving D-arabinose derivatives. This knowledge is crucial for developing new drugs targeting mycobacterial diseases, showcasing the medical applications of these compounds (Scherman et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmercaptal-D-arabinose | |
CAS RN |
1941-50-0, 13263-74-6, 7152-47-8 | |
Record name | Arabinose, diethyl mercaptal, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170213 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arabinose, D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC19655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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